molecular formula C19H15Cl2NO4S2 B3729157 N-benzyl-2-chloro-5-(4-chlorophenyl)sulfonylbenzenesulfonamide

N-benzyl-2-chloro-5-(4-chlorophenyl)sulfonylbenzenesulfonamide

Cat. No.: B3729157
M. Wt: 456.4 g/mol
InChI Key: GVVZXIFXTCYAIB-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-5-(4-chlorophenyl)sulfonylbenzenesulfonamide is an organic compound with the molecular formula C19H15Cl2NO4S2 This compound is characterized by the presence of benzyl, chloro, and sulfonyl groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-5-(4-chlorophenyl)sulfonylbenzenesulfonamide typically involves multiple steps, including the introduction of the benzyl, chloro, and sulfonyl groups. One common method involves the reaction of 2-chloro-5-(4-chlorophenyl)sulfonylbenzenesulfonamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-5-(4-chlorophenyl)sulfonylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .

Scientific Research Applications

N-benzyl-2-chloro-5-(4-chlorophenyl)sulfonylbenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-5-(4-chlorophenyl)sulfonylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. Additionally, the benzyl and chloro groups can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-chloro-2,4-dimethoxyaniline
  • 2-benzyl-4-chlorophenyl N-(2-chloro-5-(trifluoromethyl)phenyl)carbamate

Uniqueness

N-benzyl-2-chloro-5-(4-chlorophenyl)sulfonylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and sulfonyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

N-benzyl-2-chloro-5-(4-chlorophenyl)sulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO4S2/c20-15-6-8-16(9-7-15)27(23,24)17-10-11-18(21)19(12-17)28(25,26)22-13-14-4-2-1-3-5-14/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVZXIFXTCYAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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